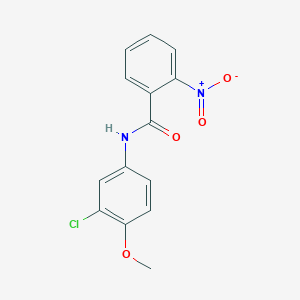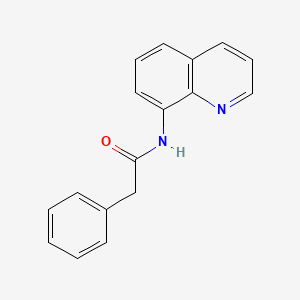
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This compound has also been found to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and suppress tumor growth in animal models. This compound has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus. This compound has been found to have good oral bioavailability, with a half-life of around 7 hours in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its high selectivity and potency, good oral bioavailability, and favorable pharmacokinetic profile. However, this compound has some limitations, including its potential for off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the development of 2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of various cancers and autoimmune diseases. Another direction is the investigation of combination therapies with this compound and other targeted therapies or immunotherapies. Additionally, further studies are needed to explore the potential of this compound for the treatment of other diseases beyond cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions, including the condensation of 2-chlorobenzoyl chloride and 2-ethylphenylamine, followed by the addition of morpholine and sulfonyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models for the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been found to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Propiedades
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-14-5-3-4-6-18(14)21-19(23)16-13-15(7-8-17(16)20)27(24,25)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFOBGQLBPQTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)

![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)
